4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 174702-59-1. It has a molecular weight of 225.08 . The IUPAC name for this compound is 4-bromo-2-methyl-1-indanone .
Synthesis Analysis
The synthesis of indanones, which includes 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, has been studied extensively. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one can be represented by the linear formula C10H9BrO .Chemical Reactions Analysis
Several chemical reactions involving 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one have been reported. For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction . Another method involves a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives .Physical And Chemical Properties Analysis
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a density of 1.488±0.06 g/cm3 at 20℃ 760 Torr .Scientific Research Applications
Synthesis and Chemical Properties
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves as a significant compound in synthetic chemistry, providing a foundation for creating more complex molecules. Its utility is highlighted in the synthesis of various organic compounds, where its bromine atom acts as a pivotal point for further chemical modifications. For instance, the compound has been explored for its potential to undergo cross-coupling reactions, offering pathways to synthesize biphenyl derivatives which are essential in pharmaceuticals and materials science. The strategic position of the bromine atom alongside the ketone functionality allows for diverse chemical transformations, making it an invaluable building block in organic synthesis (Qiu et al., 2009).
Environmental and Biological Relevance
The brominated compounds, including derivatives similar to 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one, have been extensively studied for their environmental and biological impacts. Research has indicated that brominated organic molecules, owing to their persistence and potential bioaccumulation, pose significant environmental challenges. They are often involved in the synthesis of flame retardants and can degrade into more harmful by-products, necessitating studies on their environmental concentrations, toxicokinetics, and toxicodynamics. This research underscores the need for a comprehensive understanding of such compounds, guiding regulations and highlighting the importance of developing safer alternatives (Koch & Sures, 2018).
Advanced Material Development
Compounds like 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one are integral in developing advanced materials, including organic semiconductors and fluorescent chemosensors. Their structure offers a platform for designing molecules with specific electronic properties, essential for creating novel optoelectronic devices. Moreover, the ability to fine-tune the electronic characteristics of such brominated compounds through chemical modifications enables the development of sensitive and selective sensors for detecting various analytes, showcasing their versatility in materials science and sensor technology (Roy, 2021).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-methyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJTIYXKJRVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441437 | |
Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
174702-59-1 | |
Record name | 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methyl-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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